(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine
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Overview
Description
(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a fluorine atom and a methyl group attached to the phenyl ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Fluorophenyl)prop-2-enylamine: Lacks the methyl group, which may affect its activity.
(1S)-1-(4-Methylphenyl)prop-2-enylamine: Lacks the fluorine atom, which can influence its chemical properties.
(1S)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine: Contains a chlorine atom instead of fluorine, leading to different reactivity.
Uniqueness
(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can enhance its stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C10H12FN |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI Key |
IWYIGOHZXIOOKM-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C=C)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C=C)N)F |
Origin of Product |
United States |
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